Methyl 5-bromo-3-chloropyrazine-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4BrClN2O2 and a molecular weight of 251.465 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of 5-bromo-3-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-chloropyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Hydrolysis: Basic conditions using hydroxide ions (e.g., LiOH) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted pyrazine derivatives.
Coupling Reactions: Biaryl compounds.
Hydrolysis: 5-bromo-3-chloropyrazine-2-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-3-chloropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the development of new drugs and active pharmaceutical ingredients.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-chloropyrazine-2-carboxylate depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- Methyl 5-chloropyrazine-2-carboxylate
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Uniqueness
Methyl 5-bromo-3-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .
Properties
CAS No. |
61655-82-1 |
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Molecular Formula |
C6H4BrClN2O2 |
Molecular Weight |
251.46 g/mol |
IUPAC Name |
methyl 5-bromo-3-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3 |
InChI Key |
WAKKYDYEXHZKFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1Cl)Br |
Origin of Product |
United States |
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